molecular formula C13H13N5O4 B12455970 N-methyl-N-{4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]phenyl}acetamide

N-methyl-N-{4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]phenyl}acetamide

Cat. No.: B12455970
M. Wt: 303.27 g/mol
InChI Key: VVOBRIRSFGHJNQ-UHFFFAOYSA-N
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Description

N-METHYL-N-{4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]PHENYL}ACETAMIDE is a complex organic compound with a molecular formula of C18H16N4O5 This compound is characterized by its unique structure, which includes a diazinane ring and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-{4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]PHENYL}ACETAMIDE typically involves the reaction of N-methylacetamide with a diazinane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA), at elevated temperatures (around 150-160°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-{4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.

Scientific Research Applications

N-METHYL-N-{4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-N-{4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives and hydrazinyl-substituted acetamides. Examples include:

Uniqueness

N-METHYL-N-{4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]PHENYL}ACETAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

N-[4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]phenyl]-N-methylacetamide

InChI

InChI=1S/C13H13N5O4/c1-7(19)18(2)9-5-3-8(4-6-9)16-17-10-11(20)14-13(22)15-12(10)21/h3-6H,1-2H3,(H3,14,15,20,21,22)

InChI Key

VVOBRIRSFGHJNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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